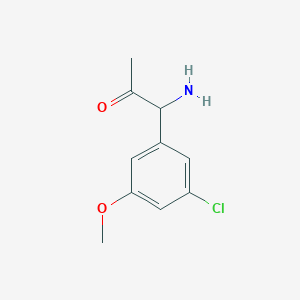

1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one

Description

1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with chlorine (Cl) at position 3 and methoxy (OMe) at position 5, along with an amino group (-NH₂) at the α-carbon of the propan-2-one backbone. The compound’s molecular formula is C₁₀H₁₁ClNO₂, with a molecular weight of 227.66 g/mol.

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,12H2,1-2H3 |

InChI Key |

QSXYMHXDSCCTBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)Cl)OC)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following table highlights key structural differences and similarities with analogs:

| Compound Name | Substituents (Phenyl Ring) | Amino Group Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one | 3-Cl, 5-OMe | 1 (α-carbon) | C₁₀H₁₁ClNO₂ | 227.66 | Balanced electronic effects (Cl/OMe) |

| 1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-one | 3-F, 5-OMe | 1 (α-carbon) | C₁₀H₁₁FNO₂ | 212.20 | Higher electronegativity (F vs. Cl) |

| 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride | 3-Cl | 2 (β-carbon) | C₉H₁₁Cl₂NO | 228.10 | Hydrochloride salt, no methoxy group |

| 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one | 3-Cl, 5-O-CF₃ | 1 (α-carbon) | C₁₀H₉ClF₃NO₂ | 267.63 | Lipophilic trifluoromethoxy group |

| 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | 3-Me | 2 (β-carbon) | C₁₁H₁₅NO | 177.24 | Methyl substituent, no halogens |

Key Observations :

- Lipophilicity : The trifluoromethoxy (O-CF₃) group in ’s analog increases lipophilicity, which may enhance membrane permeability in biological systems compared to the target compound’s OMe group.

- Hydrogen Bonding: The amino group’s position (α vs. For example, the hydrochloride salt in ’s compound exhibits improved solubility due to ionic interactions .

Physicochemical Properties

Note: The trifluoromethoxy analog () would exhibit significantly higher hydrophobicity, reducing aqueous solubility but improving lipid bilayer penetration .

Biological Activity

1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H12ClN O2

- Molecular Weight: 215.66 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions and can be characterized using techniques such as NMR spectroscopy and mass spectrometry. The compound can be derived from various precursors, allowing for the exploration of different synthetic pathways to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound is effective against these pathogens, showing potential as a lead compound in antibiotic development.

| Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 32 |

| Escherichia coli | 8 - 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies using the MTT assay on various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), reveal that it exhibits cytotoxic effects. The results indicate that U-87 cells are more sensitive to treatment compared to MDA-MB-231 cells.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 10 |

| MDA-MB-231 | 30 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors within microbial and cancerous cells. The presence of the methoxy group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. Additionally, the chlorine atom may facilitate halogen bonding interactions, contributing to its activity.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives, it was found that compounds similar to this compound demonstrated superior activity against resistant bacterial strains compared to standard antibiotics like chloramphenicol .

Study 2: Anticancer Potential

A comprehensive evaluation of the anticancer potential revealed that derivatives of this compound significantly inhibited cell proliferation in glioblastoma models. The study emphasized the structure-activity relationship, indicating that modifications in the side chains could enhance cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-one, and how are reaction conditions optimized to minimize side products?

- Methodological Answer : Synthesis typically involves multi-step routes, including chlorination and amination of a propan-2-one backbone. For example, introducing the amino group may employ nucleophilic substitution or reductive amination. Key parameters include temperature control (e.g., maintaining 0–5°C during exothermic steps), inert atmospheres (N₂/Ar) to prevent oxidation, and solvent selection (e.g., ethanol for solubility and reactivity balance). Optimization via Design of Experiments (DoE) can systematically vary parameters like pH, stoichiometry, and reaction time to maximize yield and purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) identifies functional groups (e.g., amino, chloro, methoxy), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (using SHELX software for refinement) provides definitive stereochemical data. Validation requires cross-referencing spectral data with computational predictions (e.g., DFT calculations) and adhering to IUPAC guidelines for crystallographic reporting .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Methodological Answer : Stability tests under thermal, photolytic, and hydrolytic stress (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. The compound is stable in dark, anhydrous environments but may decompose in acidic/basic media or under UV exposure. Kinetic studies (via HPLC monitoring) quantify degradation rates, guiding storage recommendations (e.g., −20°C in amber vials with desiccants) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during structural analysis?

- Methodological Answer : For disordered atoms, iterative refinement in SHELXL with PART and SUMP instructions partitions occupancy. Twinning (common in chiral derivatives) is addressed using Hooft/Y absorption parameters or the TWIN/BASF commands. Validation tools like PLATON check for missed symmetry and suggest space group corrections. Cross-validation with spectroscopic data ensures consistency .

Q. What strategies mitigate competing reactivity pathways during functionalization of the amino and ketone groups?

- Methodological Answer : Selective protection/deprotection is critical. For example, protecting the amino group with Boc anhydride (tert-butoxycarbonyl) before ketone reduction prevents unwanted Schiff base formation. Kinetic control via low-temperature reactions (−78°C) and catalytic systems (e.g., Pd/C for hydrogenation) can suppress side reactions. Computational modeling (e.g., DFT transition-state analysis) predicts reactivity bottlenecks .

Q. How do steric and electronic effects of the 3-chloro-5-methoxy substituents influence biological activity in target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations map interactions between substituents and enzyme active sites. The chloro group’s electronegativity enhances binding via halogen bonds (e.g., with backbone carbonyls), while methoxy’s steric bulk may disrupt hydrophobic pockets. Structure-Activity Relationship (SAR) studies compare derivatives with varied substituents to isolate critical pharmacophores .

Q. What experimental and computational approaches reconcile discrepancies in reaction kinetics between batch and flow synthesis?

- Methodological Answer : Microreactor systems enable precise residence time control (ms–s scale) to study fast kinetics. In-line FTIR or Raman spectroscopy monitors intermediate formation. Computational Fluid Dynamics (CFD) models simulate mixing efficiency, while Arrhenius plots compare activation energies. Discrepancies often arise from heat/mass transfer limitations in batch reactors, resolved by scaling flow reactors with matched dimensionless numbers (Reynolds, Damköhler) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate crystallographic and spectroscopic data using tools like CIF validation (checkCIF) and NMR spin simulation (Mnova). For kinetic discrepancies, replicate experiments under controlled conditions (e.g., glovebox for O₂-sensitive reactions) .

- Advanced Instrumentation : Synchrotron X-ray sources improve resolution for challenging crystals, while Cryo-EM may aid in studying amorphous by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.